molecular formula C11H14O3 B2870134 4-Hydroxy-4-p-tolyl-butyric acid CAS No. 71945-63-6

4-Hydroxy-4-p-tolyl-butyric acid

Cat. No.: B2870134
CAS No.: 71945-63-6
M. Wt: 194.23
InChI Key: VKVBWRIOCRUFGP-UHFFFAOYSA-N
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Description

Historical Trajectories and Current Research Landscape of Butyric Acid Derivatives

The study of butyric acid began with its discovery in an impure form in 1814 by French chemist Michel Eugène Chevreul. wikipedia.org Its name originates from the Greek word for "butter," where it is found as an ester of glycerol. newworldencyclopedia.org A significant milestone in the history of its derivatives was Louis Pasteur's discovery of butyrate (B1204436) fermentation in 1861, a process carried out by anaerobic bacteria. wikipedia.orgnewworldencyclopedia.org For many years, the primary application of butyric acid was in the preparation of its esters, many of which possess pleasant aromas and tastes, leading to their use as food and perfume additives. wikipedia.orgnewworldencyclopedia.org

Over the past six decades, the scientific community has explored the potential of butyric acid and its derivatives for therapeutic purposes. nih.gov This research has revealed that these compounds play a crucial role in metabolic and gene regulation. nih.gov The current research landscape is vibrant and expansive, investigating butyric acid derivatives for a wide array of applications. A major area of focus is their role as histone deacetylase (HDAC) inhibitors, a mechanism that is highly relevant to cancer research, particularly for colorectal cancer. nih.govnih.govresearchgate.net

Furthermore, butyric acid derivatives are being studied for their anti-inflammatory properties and their ability to modulate the gut microbiome, which has led to their use in animal feed to promote gut health and serve as an alternative to antibiotics. researchgate.netmarketresearchintellect.com A significant challenge in their application is the short biological half-life of butyrate; consequently, a key area of modern research is the development of innovative delivery systems and long-acting prodrugs to enhance their therapeutic efficacy. nih.gov

Table 1: Selected Butyric Acid Derivatives and Their Primary Research Applications

Derivative NameApplication AreaResearch Focus
Sodium ButyrateAnimal Husbandry, MedicineGut health in livestock, anti-inflammatory, immunomodulation. nih.govresearchgate.net
TributyrinAnimal Husbandry, MedicineA prodrug of butyric acid, improves gut function and animal growth. nih.govresearchgate.net
Butyrate Esters (e.g., Methyl Butyrate)Food & Perfume IndustryUsed as flavouring and fragrance agents. wikipedia.org
4-Phenylbutyric acidMedicineInvestigated for its role as a chemical chaperone and HDAC inhibitor.

This table is for illustrative purposes and is not exhaustive.

Strategic Importance of 4-Hydroxy-4-p-tolyl-butyric Acid in Organic Synthesis and Mechanistic Studies

This compound holds strategic importance in organic chemistry due to its specific molecular architecture. As a γ-hydroxy carboxylic acid featuring a chiral tertiary alcohol and an aromatic ring, it serves as a versatile intermediate for the synthesis of more complex molecules. Its value lies in the potential for various chemical transformations at its multiple functional groups—the carboxylic acid, the hydroxyl group, and the aromatic ring.

The synthesis of this compound itself provides a platform for important mechanistic studies. A common synthetic pathway involves a two-step process. The first step is the Friedel-Crafts acylation of toluene (B28343) with succinic anhydride (B1165640), catalyzed by a Lewis acid like aluminum chloride, to produce the precursor, 4-Oxo-4-(p-tolyl)butanoic acid. chegg.comnih.gov This reaction is a classic example of electrophilic aromatic substitution, and studies can focus on optimizing catalyst efficiency and regioselectivity (directing the acyl group to the para position of toluene). sigmaaldrich.com

The second and more mechanistically nuanced step is the transformation of the ketone in 4-Oxo-4-(p-tolyl)butanoic acid into the tertiary alcohol of the target molecule. This can be achieved through several methods, each with its own mechanistic implications:

Reduction with Organometallic Reagents: The addition of an organometallic reagent, such as a Grignard reagent (e.g., methylmagnesium bromide) or an organolithium reagent, to a ketone is a fundamental method for creating tertiary alcohols. thieme-connect.comlibretexts.org However, these reactions can be complicated by side reactions like enolization of the ketone. researchgate.net Mechanistic studies in this context would explore reaction conditions to maximize the yield of the desired tertiary alcohol. thieme-connect.comresearchgate.net

The Reformatsky Reaction: This reaction involves treating a ketone with an α-halo ester and zinc metal to form a β-hydroxy ester. numberanalytics.combyjus.com While not a direct route to a γ-hydroxy acid, variations of this reaction can be employed. The organozinc reagents used are typically less reactive than Grignard reagents, which can prevent unwanted reactions with other functional groups. libretexts.org The mechanism involves the formation of a zinc enolate, and studying its formation and subsequent reaction provides insight into chemoselectivity. organic-chemistry.org

A critical aspect of synthesizing this compound is controlling the stereochemistry at the C4 position, which is a chiral center. The development of enantioselective synthetic methods to produce a single enantiomer is of paramount importance, as the biological activity of chiral molecules often depends on their specific stereoisomeric form. This makes the compound a valuable subject for studies in asymmetric synthesis and catalysis. thieme-connect.com

Table 2: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name4-hydroxy-4-(4-methylphenyl)butanoic acidPubChem nih.gov
Molecular FormulaC₁₁H₁₄O₃PubChem nih.gov
Molecular Weight194.23 g/mol PubChem nih.gov
XLogP31.3PubChem nih.gov
Hydrogen Bond Donor Count2PubChem nih.gov
Hydrogen Bond Acceptor Count3PubChem nih.gov
Rotatable Bond Count4PubChem nih.gov

Data computed by PubChem.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-4-(4-methylphenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8-2-4-9(5-3-8)10(12)6-7-11(13)14/h2-5,10,12H,6-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVBWRIOCRUFGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sophisticated Synthetic Methodologies for 4 Hydroxy 4 P Tolyl Butyric Acid and Its Analogues

Rational Design and Development of Primary Synthetic Pathways

The foundational approaches to synthesizing 4-hydroxy-4-p-tolyl-butyric acid revolve around the reliable formation of its core structure and the selective manipulation of functional groups.

Regioselective and Chemoselective Synthesis Approaches

A primary challenge in the synthesis of polyfunctional molecules like this compound is achieving chemoselectivity—the ability to react with one functional group in the presence of others. The most direct and common synthesis of this compound relies on the chemoselective reduction of a ketone in the presence of a carboxylic acid or ester.

The precursor, 4-oxo-4-p-tolylbutanoic acid, contains both a ketone and a carboxylic acid. The ketone carbonyl is more electrophilic and susceptible to reduction by mild hydride reagents compared to the less reactive carboxylic acid. Reagents such as sodium borohydride (B1222165) (NaBH₄) are ideal for this transformation, as they selectively reduce the ketone to a secondary alcohol while leaving the carboxylic acid untouched. This high degree of chemoselectivity simplifies the synthetic sequence, avoiding the need for protecting group strategies for the acid moiety.

More advanced strategies, such as site-selective C(sp³)–H oxyfunctionalization, represent a frontier in the synthesis of related α-hydroxy acids, offering potential future pathways for the regioselective synthesis of this compound analogues. molaid.com

Elaboration from Key Precursors (e.g., 4-Oxo-4-p-tolylbutanoic Acid Ethyl Ester)

The most prevalent synthetic route to this compound begins with the readily available precursor, 4-oxo-4-p-tolylbutanoic acid or its corresponding ethyl ester. chemicalbook.com The synthesis of the precursor itself is straightforward, often involving a Friedel-Crafts acylation of toluene (B28343) with succinic anhydride (B1165640) to form 4-oxo-4-p-tolylbutanoic acid. manchesterorganics.com The ethyl ester can then be prepared via Fischer esterification. chemicalbook.com

The key transformation is the reduction of the carbonyl group.

Reaction Scheme: Reduction of 4-Oxo-4-p-tolylbutanoic Acid

Precursor: 4-Oxo-4-p-tolylbutanoic Acid

Reagent: Sodium Borohydride (NaBH₄) or other mild reducing agents.

Product: this compound

Description: This step involves the selective reduction of the ketone functional group to a hydroxyl group.

Using the ethyl ester precursor, 4-oxo-4-p-tolylbutanoic acid ethyl ester, follows a similar path. The ketone is first reduced to the corresponding hydroxy ester. Subsequent hydrolysis of the ester group under basic or acidic conditions yields the final carboxylic acid product. This two-step approach from the ester allows for purification at the intermediate stage and can sometimes offer advantages in solubility and handling.

PrecursorKey TransformationReagent(s)Product
4-Oxo-4-p-tolylbutanoic AcidKetone Reduction1. NaBH₄This compound
4-Oxo-4-p-tolylbutanoic Acid Ethyl EsterKetone Reduction & Ester Hydrolysis1. NaBH₄ 2. NaOH or HCl (aq)This compound

Stereoselective Synthesis of Enantiomeric and Diastereomeric Forms of this compound

The hydroxyl-bearing carbon atom in this compound is a stereocenter. Therefore, the molecule can exist as two enantiomers, (R)- and (S)-4-hydroxy-4-p-tolyl-butyric acid. The synthesis of enantiomerically pure forms is of significant interest and requires the use of stereoselective methods.

Asymmetric Catalysis in C-C Bond Formation for Chiral Derivatives

Asymmetric catalysis is a powerful tool for establishing stereocenters. While direct asymmetric C-C bond formation to create the this compound backbone is less common, the principles are widely applied to the synthesis of structurally similar chiral building blocks. For instance, the rhodium-catalyzed asymmetric conjugate addition of phenylboronic acid is a suitable C-C bond-forming reaction for creating chiral centers. rug.nl Such strategies often rely on the use of a chiral ligand complexed to a metal center to control the facial selectivity of the addition to a prochiral substrate.

Chiral Auxiliaries and Reagents in Directed Synthesis

A well-established method for controlling stereochemistry is the use of chiral auxiliaries. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate, directs a stereoselective reaction, and is then removed.

An effective methodology for synthesizing chiral 3-(p-tolyl) butanoic acids, which are closely related analogues, employs this strategy. researchgate.netresearchgate.net The synthesis involves the diastereoselective hydrogenation of a chiral N-3-(p-tolyl)but-2-enamide. The chiral auxiliary, often an oxazolidinone, is attached to the butenoic acid backbone. The steric influence of the auxiliary directs the hydrogenation from a specific face, leading to the formation of one diastereomer in excess. researchgate.net Subsequent removal of the auxiliary yields the enantiomerically enriched butanoic acid. researchgate.netresearchgate.net

Research Findings: Diastereoselective Hydrogenation researchgate.net

Chiral Auxiliary Diastereomeric Ratio (d.r.)
(4R,5S)-4-methyl-5-phenyloxazolidin-2-one 60:40
(R)-4-isopropyloxazolidin-2-one 65:35

This approach highlights how the choice of chiral auxiliary can influence the degree of stereoselectivity in the formation of a chiral center on the butanoic acid chain. researchgate.net The development of novel chiral auxiliaries, such as those derived from sulfinamides, continues to expand the toolkit for stereoselective synthesis, enabling high diastereomeric ratios in additions to imines derived from the auxiliary. acs.orgnih.gov

Application of Chiral Hydride Species

The asymmetric reduction of the prochiral ketone in 4-oxo-4-p-tolylbutanoic acid is the most direct approach to enantiomerically enriched this compound. This is achieved by using a chiral reducing agent or, more commonly, a stoichiometric reducing agent in the presence of a chiral catalyst.

This method is exemplified by the highly successful asymmetric hydrogenation of β-keto esters using ruthenium catalysts bearing chiral phosphine (B1218219) ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). internationaljournalssrg.org In this process, molecular hydrogen (H₂) acts as the hydride source. The chiral Ru-BINAP complex coordinates to both the hydrogen and the substrate's ketone, facilitating hydrogen transfer to a specific face of the carbonyl group. This results in the formation of one enantiomer of the corresponding alcohol in high excess. internationaljournalssrg.org For example, the asymmetric hydrogenation of methyl 4-phenyl-2-chloro-3-oxobutyrate with a Ru-(R)-BINAP catalyst proceeds with high enantioselectivity (95% ee for the anti-isomer) to produce the chiral hydroxy ester. internationaljournalssrg.org This powerful methodology is directly applicable to the synthesis of chiral this compound from its keto-ester precursor, providing a highly efficient route to optically active products.

Diastereoselective Control in Reaction Pathways

The synthesis of specific stereoisomers of 4-hydroxy-4-aryl-butyric acids, including the p-tolyl analogue, necessitates precise control over the reaction pathways to favor the formation of one diastereomer over others. Diastereoselective synthesis strategies are critical in producing compounds with desired pharmacological profiles, as different stereoisomers can exhibit varied biological activities. Methodologies to achieve this control often involve the use of chiral auxiliaries, substrate-controlled reactions, or stereoselective reagents.

One prominent strategy involves the diastereoselective reduction of a keto group, such as in δ-hydroxy-β-keto esters, which are precursors to the desired γ-hydroxy acid structure. For instance, the Narasaka-Prasad reduction, which employs sodium borohydride in the presence of a chelating agent like diethyl methoxyborane, can produce syn-1,3-diols with high diastereoselectivity. nih.gov The reaction proceeds through a six-membered chelate complex that orients the substituents to favor the formation of the syn product. Conversely, the Evans-Saksena reduction, using reagents like tetramethylammonium (B1211777) triacetoxyborohydride, favors the formation of anti-1,3-diols. nih.gov

Another approach is the diastereoselective hydroxylation of enolates. For example, the synthesis of a (3R,5R)-γ-hydroxypiperazic acid, a related heterocyclic structure, utilized a diastereoselective enolate hydroxylation mediated by an oxaziridine (B8769555) reagent. nsf.gov This method allows for the introduction of a hydroxyl group at a specific stereocenter. The choice of protecting groups can be crucial, as seen in cases where an allyl ester led to competing Claisen rearrangements, reducing the yield of the desired hydroxylated product. nsf.gov

Furthermore, the addition of nucleophiles to chiral aldehydes can be highly diastereoselective. The synthesis of γ-hydroxy-β-amino alcohols has been achieved from a chiral serine-derived aldehyde, demonstrating how a pre-existing stereocenter can direct the stereochemical outcome of a subsequent reaction. acs.org For analogues like substituted hydroxy aminophosphonic acids, diastereoselective formation of key intermediates such as fluorinated spiroepoxy alkylphosphonates has been reported, with the diastereoselectivity influenced by the substituents on the starting β-keto phosphonates. nih.gov These methods highlight the diverse strategies available to control the stereochemistry during the synthesis of complex molecules related to this compound.

Optical Resolution Techniques for Racemic Mixtures

When a synthesis results in a racemic mixture of this compound, optical resolution is necessary to separate the enantiomers. This is a critical step as enantiomers often have different physiological effects. The most common methods for resolution include diastereomeric salt formation and chromatographic techniques.

Diastereomeric Salt Formation and Separation by Crystallization

The classical method for resolving racemic carboxylic acids is through the formation of diastereomeric salts using an enantiomerically pure chiral base. libretexts.org The resulting diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.org

The process involves reacting the racemic acid with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different crystal packing and intermolecular interactions, one diastereomer is typically less soluble in a given solvent and will crystallize out of the solution. nih.govnih.gov The less-soluble salt is then isolated, and the chiral auxiliary is removed by treatment with an acid or base to yield the enantiomerically pure carboxylic acid. libretexts.org Commonly used chiral bases for this purpose include naturally occurring alkaloids like brucine (B1667951) and cinchonidine, as well as synthetic amines like (1R,2S)-2-amino-1,2-diphenylethanol (ADPE). libretexts.orgnih.gov

The choice of resolving agent and solvent is crucial for efficient separation. For instance, the resolution of 3-hydroxycarboxylic acids has been successfully demonstrated using ADPE and cinchonidine, where the less-soluble diastereomeric salt could be crystallized in high yield. nih.gov X-ray crystallography studies have revealed that hydrogen bonding and CH/π interactions play a significant role in stabilizing the crystal lattice of the less-soluble salt. nih.gov High-throughput screening methods can be employed to rapidly test various combinations of chiral amines and solvents to find the optimal conditions for resolving a challenging chiral carboxylic acid. unchainedlabs.com

Table 1: Examples of Chiral Resolving Agents for Carboxylic Acids

Resolving AgentTypeCommonly Used For
BrucineNatural AlkaloidRacemic Acids
CinchonidineNatural Alkaloid3-Hydroxycarboxylic acids nih.gov
(S)-PhenylethylamineSynthetic AmineDicarboxylic acids nih.gov
(1R,2S)-2-Amino-1,2-diphenylethanol (ADPE)Synthetic Amino AlcoholHydroxycarboxylic acids nih.gov
Chromatographic Resolution Methodologies (e.g., HPLC for optical purity)

Chromatographic methods, particularly high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP), are powerful tools for the separation of enantiomers and the determination of optical purity. science.govphenomenex.com Chiral HPLC is a versatile and sensitive analytical technique for resolving enantiomers of a wide range of compounds, including carboxylic acids. phenomenex.com

In chiral HPLC, the separation occurs due to the differential interaction of the enantiomers with the chiral stationary phase. The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with different stabilities, leading to different retention times. phenomenex.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a broad range of racemates. science.gov

The development of a chiral HPLC method involves selecting an appropriate chiral column and optimizing the mobile phase composition to achieve baseline separation of the enantiomers. science.gov Once a separation method is established, it can be used to determine the enantiomeric excess (ee) of a sample by comparing the peak areas of the two enantiomers. This is a critical step in quality control for enantiomerically pure compounds. For example, chiral HPLC has been used to determine the enantiopurity of sulfonimidamides synthesized from chiral sulfinamides, confirming the stereochemical integrity of the reaction. acs.org

Table 2: Parameters in Chiral HPLC Method Development

ParameterDescriptionImportance
Chiral Stationary Phase (CSP)The chiral material packed in the column that interacts with the enantiomers.The primary factor determining if a separation is possible. phenomenex.com
Mobile PhaseThe solvent system that carries the sample through the column.Affects retention times and resolution. science.gov
Flow RateThe speed at which the mobile phase moves through the column.Influences analysis time and peak shape. acs.org
TemperatureThe operating temperature of the column.Can affect the efficiency and selectivity of the separation. science.gov
Detection WavelengthThe wavelength of UV light used to detect the compounds as they elute.Chosen to maximize the signal for the compound of interest. acs.org

Novel Synthetic Routes and Reaction Development

The development of new synthetic methodologies for this compound and its analogues is driven by the need for more efficient, stereoselective, and environmentally friendly processes. Research in this area explores diverse chemical strategies, including the use of organosulfur compounds and cycloaddition reactions.

Exploration of Organosulfur Chemistry in γ-Lactone Precursors

Organosulfur compounds have emerged as versatile reagents in modern organic synthesis, particularly in the construction of complex molecular architectures like γ-lactones, which are direct precursors to γ-hydroxy acids. researchgate.net The unique reactivity of sulfur-containing functional groups allows for a range of transformations that can introduce functionality and control stereochemistry.

One notable application is the use of sulfur ylides in reactions that form γ-lactone rings. For example, vinylsulfoxonium salts have been used in reactions with enediolates to synthesize γ-lactones. dcu.ie The reaction conditions, such as temperature and stoichiometry, can be optimized to achieve high yields and diastereoselectivity. dcu.ie

Furthermore, the stereodivergent synthesis of 1,4-dicarbonyl compounds, which can be readily cyclized to form γ-lactones, has been achieved through sulfonium (B1226848) rearrangement. nih.gov In this approach, the stereochemistry of the final product is controlled by the geometry of the starting vinyl sulfoxide. This method provides access to highly substituted γ-lactones with excellent control over the relative configuration of the substituents. nih.gov The resulting dicarbonyl compounds can be reduced in situ with reagents like sodium borohydride to afford the corresponding γ-lactones. nih.gov These organosulfur-based methods offer a powerful alternative to traditional synthetic routes for preparing γ-lactone precursors.

Cycloaddition Reactions and Their Application

Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems, and they have been applied to the synthesis of γ-hydroxy acid precursors. scispace.com These reactions, which involve the concerted or stepwise combination of two or more unsaturated molecules, can rapidly build molecular complexity and control stereochemistry.

A prominent example is the 1,3-dipolar cycloaddition between nitrones and alkenes to form isoxazolidines. duke.edu These heterocyclic intermediates can then be converted into γ-hydroxy-α-amino acids, which are structurally related to this compound. The stereoselectivity of the cycloaddition can often be controlled by the choice of catalyst and reaction conditions. duke.edunih.gov For instance, certain Lewis acids can promote the formation of specific diastereomers of the cycloadducts. duke.edunih.gov

Metal-free intramolecular [3+2] cycloadditions have also been developed for the synthesis of furanone derivatives from γ-hydroxy acetylenic ketones. acs.org This atom-economical approach provides a green and practical route to complex heterocyclic structures that can serve as precursors to functionalized acids. Additionally, [3+3] cycloaddition reactions of azomethine ylides with other partners have been used to construct various heterocyclic frameworks, demonstrating the broad applicability of cycloaddition strategies in organic synthesis. bohrium.com These novel cycloaddition methodologies offer efficient and stereocontrolled pathways to the core structures of this compound and its analogues.

Ring-Opening and Rearrangement Metathesis Strategies

Ring-opening metathesis (ROM) and ring-rearrangement metathesis (RRM) have emerged as powerful strategies in organic synthesis for the construction of complex acyclic and macrocyclic structures from cyclic and polycyclic olefins. These methodologies, often catalyzed by ruthenium complexes like the Grubbs or Hoveyda-Grubbs catalysts, rely on the cleavage and reformation of carbon-carbon double bonds. While direct synthesis of this compound using these methods is not extensively documented, a plausible synthetic route can be conceptualized based on established metathesis principles applied to analogous structures.

A hypothetical ring-opening metathesis approach to a precursor of this compound could start from a substituted cyclopentene (B43876) derivative. For instance, a 4-(p-tolyl)-cyclopent-2-ene-1-carboxylic acid ester could serve as a suitable substrate. The ring-opening of this cyclic olefin in the presence of an acyclic olefin, such as ethylene (B1197577) (ethenolysis), would yield a diene. Subsequent reduction of the double bonds and hydrolysis of the ester would furnish the target γ-hydroxy acid.

Ring-rearrangement metathesis (RRM) is a tandem process that typically involves a ring-opening metathesis followed by a ring-closing metathesis (ROM-RCM) sequence, often driven by the release of ring strain in the starting material. researchgate.netacs.org This strategy is particularly effective for transforming strained polycyclic systems into more complex monocyclic or fused-ring structures. beilstein-journals.org For the synthesis of analogues of this compound, one could envision a strained bicyclic precursor, such as a derivative of norbornene or a bicyclo[3.2.1]octene system, incorporating the necessary p-tolyl and protected carboxyl functionalities.

The success of RRM often depends on the catalyst and reaction conditions. Second-generation Grubbs and Hoveyda-Grubbs catalysts are generally more reactive and exhibit broader functional group tolerance, making them suitable for complex syntheses. nih.govbeilstein-journals.org The choice of solvent, temperature, and the presence of a cross-metathesis partner can influence the reaction pathway and the yield of the desired product. beilstein-journals.org

For example, the RRM of a cyclopentene derivative can lead to either a thermodynamically favored rearranged product or a kinetically favored ring-closed product, with the product ratio being dependent on the catalyst used. beilstein-journals.org This highlights the intricate control that can be exerted over these complex transformations.

While a specific RRM pathway to this compound has not been detailed in the literature, the versatility of this methodology suggests its potential applicability. A hypothetical precursor, such as a strained bicyclic lactone containing the p-tolyl group, could undergo RRM to generate a di-olefinated γ-lactone. beilstein-journals.org Subsequent hydrogenation of the double bonds would yield the saturated lactone, which upon hydrolysis would afford the final product, this compound.

The following tables present data from analogous ring-opening and ring-rearrangement metathesis reactions on substituted cyclic systems, illustrating the potential yields and conditions that could be adapted for the synthesis of this compound or its analogues.

Table 1: Ring-Opening Metathesis of a Bicyclic Lactone with Various Catalysts beilstein-journals.org

EntryCatalystTime (h)Conversion (%)Yield (%)
1Grubbs 1st Gen.2410025
2Grubbs 2nd Gen.310052
3Hoveyda-Grubbs 1st Gen.2420-
4Hoveyda-Grubbs 2nd Gen.310075
Reaction conditions: Substrate in CH2Cl2, catalyst (5 mol%), ethylene atmosphere, room temperature.

Table 2: Catalyst-Dependent Product Distribution in Ring-Rearrangement Metathesis beilstein-journals.org

EntryCatalystProduct Ratio (RRM:RCM)Combined Yield (%)
1Grubbs 1st Gen.1:575
2Grubbs 2nd Gen.12:185
Reaction conditions: Substrate in CH2Cl2, catalyst (5 mol%), reflux.

These examples underscore the feasibility of employing metathesis strategies for the synthesis of complex functionalized molecules. The development of a specific RRM route for this compound would represent a novel application of this powerful synthetic methodology.

Advanced Chemical Transformations and Derivatization of 4 Hydroxy 4 P Tolyl Butyric Acid

Selective Functional Group Transformations

The presence of both a carboxylic acid and a hydroxyl group in 4-hydroxy-4-p-tolyl-butyric acid provides multiple avenues for selective functional group transformations. These modifications are crucial for tailoring the molecule's properties and for its incorporation into larger, more complex structures.

Modifications of the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for a variety of chemical reactions, enabling the synthesis of numerous derivatives.

Esterification: The carboxylic acid can be readily converted to its corresponding esters through reaction with various alcohols in the presence of an acid catalyst. researchgate.netaocs.org This process is fundamental for creating a wide range of ester derivatives with altered solubility and reactivity. For instance, reaction with methanol (B129727) or ethanol (B145695) yields the respective methyl or ethyl esters. google.com The choice of alcohol can be tailored to introduce specific functionalities or to act as a protecting group during subsequent synthetic steps. google.com

Amide Formation: Reaction of the carboxylic acid with amines, often facilitated by coupling agents, leads to the formation of amides. This transformation is significant for introducing nitrogen-containing functional groups and for building peptide-like structures. google.com The specific amine used can be varied to introduce a wide range of substituents, thereby modifying the chemical and biological properties of the resulting molecule.

Reduction to Aldehydes: Selective reduction of the carboxylic acid to an aldehyde represents a valuable transformation, as aldehydes are key intermediates in many carbon-carbon bond-forming reactions. This can be achieved using specialized reducing agents that can selectively reduce the carboxylic acid without affecting the hydroxyl group or the aromatic ring. sigmaaldrich.com

Conversion to Acyl Halides: The carboxylic acid can be converted to a more reactive acyl halide, such as an acyl chloride, by treatment with reagents like thionyl chloride or oxalyl chloride. These acyl halides are highly reactive intermediates that can be used in a variety of subsequent reactions, including Friedel-Crafts acylations and the formation of esters and amides under milder conditions. sciencemadness.org

A summary of these transformations is presented in the table below.

Transformation Reagents and Conditions Product Type
EsterificationAlcohol, Acid CatalystEster
Amide FormationAmine, Coupling AgentAmide
ReductionSelective Reducing AgentAldehyde
Acyl Halide FormationThionyl Chloride or Oxalyl ChlorideAcyl Halide

Derivatization of the Hydroxyl Moiety

The tertiary hydroxyl group on the butyric acid chain offers another site for chemical modification, further expanding the synthetic utility of the parent compound.

Etherification: The hydroxyl group can be converted into an ether through Williamson ether synthesis or other etherification methods. This involves deprotonation of the hydroxyl group with a base followed by reaction with an alkyl halide. google.com This modification can be used to introduce a variety of alkyl or aryl groups, altering the steric and electronic properties of the molecule.

Esterification: Acylation of the hydroxyl group with an acid chloride or anhydride (B1165640) leads to the formation of an ester. google.com This is a common strategy for protecting the hydroxyl group during other chemical transformations or for introducing specific functional groups.

Oxidation to Ketone: The tertiary alcohol can be oxidized to the corresponding ketone, 4-oxo-4-p-tolyl-butyric acid, using appropriate oxidizing agents. google.com This ketone is a valuable intermediate for further functionalization, including the synthesis of butenolides. researchgate.net

The following table summarizes the derivatization of the hydroxyl moiety.

Transformation Reagents and Conditions Product Type
EtherificationBase, Alkyl HalideEther
EsterificationAcid Chloride or AnhydrideEster
OxidationOxidizing AgentKetone

Carbon-Carbon Bond Forming Reactions on the Butyric Acid Backbone

The butyric acid backbone of this compound provides a scaffold for the formation of new carbon-carbon bonds, enabling the construction of more complex carbon skeletons. These reactions are fundamental in organic synthesis for building molecular complexity. researchgate.netliverpool.ac.uk

One key strategy involves the generation of a carbanion or an enolate from the carboxylic acid or its derivatives. For example, deprotonation at the alpha-carbon (C-2) or beta-carbon (C-3) can create a nucleophilic center that can react with various electrophiles, such as alkyl halides or carbonyl compounds. researchgate.net This allows for the introduction of alkyl, acyl, or other functional groups onto the butyric acid chain.

Transition metal-catalyzed cross-coupling reactions are another powerful tool for forming carbon-carbon bonds. nih.gov For instance, after conversion of the carboxylic acid to a suitable derivative, palladium-catalyzed reactions like the Suzuki or Heck reaction could be employed to introduce new aryl or vinyl groups. rug.nl These reactions offer a high degree of control and functional group tolerance. rsc.org

Aromatic Ring Functionalization and Substitution Chemistry

The p-tolyl group, an electron-rich aromatic ring, is amenable to various electrophilic aromatic substitution reactions. These reactions allow for the introduction of a wide range of functional groups onto the aromatic ring, further diversifying the chemical space accessible from this compound.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) onto the aromatic ring using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst. upertis.ac.id

The directing effects of the existing methyl and butyric acid side chains will influence the position of the incoming electrophile, typically directing it to the ortho or meta positions relative to the methyl group.

Cyclization Reactions and Heterocycle Formation

γ-Lactone Formation: One of the most common cyclization reactions for this compound is the formation of a γ-lactone. google.comjetir.org This intramolecular esterification occurs upon treatment with an acid catalyst, where the hydroxyl group attacks the carbonyl carbon of the carboxylic acid, eliminating a molecule of water to form a stable five-membered ring. scribd.com The resulting γ-(p-tolyl)-γ-butyrolactone is a key structural motif found in many natural products and biologically active compounds. jetir.orgnih.gov

Cyclic Imide Formation: If the carboxylic acid is first converted to an amide, subsequent intramolecular cyclization involving the hydroxyl group can lead to the formation of cyclic imides. This requires activation of the hydroxyl group or the amide nitrogen to facilitate the ring-closing reaction.

In Depth Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a cornerstone analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that involves bombarding a molecule with high-energy electrons, typically at 70 eV. This process leads to the formation of a molecular ion (M⁺•) and extensive fragmentation. The resulting mass spectrum displays the mass-to-charge ratio (m/z) of these fragments, providing a unique "fingerprint" that is invaluable for structural identification. For 4-Hydroxy-4-p-tolyl-butyric acid, characteristic fragments would be expected from the cleavage of the butyric acid chain, loss of water from the tertiary alcohol, and cleavages around the aromatic ring. However, no specific experimental EI-MS data or fragmentation analysis for this compound has been found in published literature.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar, thermally labile molecules like carboxylic acids. It typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation. This allows for the unambiguous determination of the molecular weight. For this compound (molar mass: 194.23 g/mol ), one would expect to observe an ion at m/z 195.09 in positive mode or m/z 193.08 in negative mode. Tandem MS (MS/MS) experiments could then be performed on these parent ions to induce fragmentation and gain further structural information. Despite the suitability of this technique, specific ESI-MS experimental data for this compound is not available in the reviewed resources.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions, primarily those involving π-electrons and non-bonding n-electrons. The p-tolyl group in this compound contains a chromophore (the benzene (B151609) ring) that would be expected to absorb in the UV region. The specific wavelengths of maximum absorbance (λmax) and the molar absorptivity values would be characteristic of the electronic environment of the aromatic ring. No experimental UV-Vis spectrum or associated data for this compound could be located.

X-Ray Crystallography for Definitive Solid-State Structure Determination

Single-crystal X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which would be significant for this compound due to its hydroxyl and carboxyl functional groups. A successful crystallographic analysis would yield data including the crystal system, space group, and unit cell dimensions. A search of crystallographic databases did not yield a solved crystal structure for this specific compound.

Theoretical and Computational Chemistry Studies of 4 Hydroxy 4 P Tolyl Butyric Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern computational chemistry, offering insights into molecular stability, spectroscopy, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization

Density Functional Theory (DFT) is a preferred method for determining the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and its corresponding ground-state energy. This analysis typically yields key structural parameters such as bond lengths, bond angles, and dihedral angles.

Despite the utility of this method, specific studies detailing the DFT-optimized geometry and minimized energy of 4-Hydroxy-4-p-tolyl-butyric acid have not been identified in the public scientific literature. Therefore, a data table of its optimized structural parameters cannot be provided at this time.

Prediction of Vibrational Spectra and Comparison with Experimental Data

Theoretical vibrational analysis, often performed using DFT, calculates the frequencies of molecular vibrations, which correspond to the peaks observed in infrared (IR) and Raman spectra. Comparing these calculated frequencies with experimental data from techniques like Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy is essential for validating the computational model and accurately assigning vibrational modes.

A detailed computational study predicting the vibrational spectra of this compound and its comparison with experimental data is not available in the reviewed literature.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is used to predict the chemical reactivity of a molecule by analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap are key indicators of a molecule's kinetic stability and its ability to donate or accept electrons.

Published research containing a Frontier Molecular Orbital analysis, including the HOMO-LUMO energies and related quantum chemical descriptors for this compound, could not be located.

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a valuable computational tool used to visualize the charge distribution on a molecule. It maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is critical for predicting how a molecule will interact with other chemical species.

A specific MEP surface analysis for this compound has not been reported in the available scientific literature.

Natural Bonding Orbital (NBO) Analysis for Intramolecular and Intermolecular Interactions

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge delocalization, hyperconjugative interactions, and the stabilization energies associated with these electron transfers between filled and vacant orbitals. This analysis is key to understanding the intramolecular forces that contribute to molecular stability.

A dedicated NBO analysis detailing the intramolecular and intermolecular interactions for this compound is not present in the reviewed literature.

Investigation of Non-Covalent Interactions (NCIs) and Hydrogen Bonding Networks

The study of non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and π-π stacking, is essential for understanding the supramolecular chemistry of a compound, including its crystal packing and behavior in solution. Computational methods like Reduced Density Gradient (RDG) analysis can visualize and characterize these weak interactions.

A specific investigation into the non-covalent interactions and hydrogen bonding networks of this compound using computational methods has not been found in published research.

Application of Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld Surface Analysis

Theoretical and computational chemistry provides powerful tools for understanding the nature of chemical bonds and intermolecular interactions that govern the structure and packing of molecules in a crystalline state. The Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis are two such prominent methods used to analyze electron density and delineate intermolecular contacts.

Quantum Theory of Atoms in Molecules (QTAIM)

QTAIM is a model that interprets chemical bonding based on the topology of the electron density. Within this framework, the analysis of bond critical points (BCPs) provides quantitative information about bond strength and type. For this compound, a QTAIM analysis would be instrumental in characterizing the intramolecular hydrogen bond between the hydroxyl group and the carboxylic acid moiety, as well as any intermolecular hydrogen bonds that stabilize the crystal lattice. Key parameters derived from a BCP analysis, such as the electron density (ρ) and its Laplacian (∇²ρ), would quantify the strength and nature (covalent vs. electrostatic) of these interactions.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a versatile method to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface is a mapped surface around a molecule, colored according to various properties to highlight close intermolecular contacts.

Key aspects revealed by Hirshfeld surface analysis include:

dnorm Surface: This property maps normalized contact distances to the surface. Red spots on the dnorm surface indicate close intermolecular contacts, such as hydrogen bonds, that are shorter than the van der Waals radii sum, while blue regions represent longer contacts. For this compound, prominent red spots would be expected around the hydroxyl and carboxyl groups, corresponding to O-H···O hydrogen bonds.

Shape Index and Curvedness: These properties describe the shape of the surface. The shape index can identify characteristic patterns for π-π stacking interactions between the p-tolyl rings of adjacent molecules, which would appear as adjacent red and blue triangles. researchgate.net Curvedness helps identify flat regions of the surface that are typically involved in stacking. researchgate.net

A breakdown of intermolecular contacts derived from a Hirshfeld surface analysis for a molecule like this compound would typically be summarized in a table, quantifying the percentage contribution of each type of interaction to the total surface.

Table 1: Illustrative Hirshfeld Surface Intermolecular Contact Contributions for this compound

This table is illustrative and represents typical contacts that would be quantified in a Hirshfeld analysis of the title compound.

Intermolecular Contact TypeContribution (%)Description
O···H / H···O35.5%Primarily represents strong hydrogen bonding involving the hydroxyl and carboxylic acid functional groups.
C···H / H···C28.0%Relates to weaker C-H···π interactions involving the tolyl ring and van der Waals contacts. iucr.org
H···H25.5%Represents a significant portion of the surface due to the abundance of hydrogen atoms.
C···C6.5%Indicates potential π-π stacking interactions between the aromatic p-tolyl rings.
O···C / C···O3.0%Minor contacts involving the oxygen and carbon atoms.
O···O1.5%Rare contacts between oxygen atoms.

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and physical properties of a flexible molecule like this compound are intrinsically linked to its three-dimensional structure and conformational preferences. Conformational analysis aims to identify the stable, low-energy conformers of a molecule and the energy barriers for interconversion between them.

This analysis is typically performed by systematically rotating the dihedral angles of the molecule's rotatable bonds and calculating the corresponding potential energy at each step. The results are visualized on a Potential Energy Surface (PES) map, where energy is plotted as a function of one or more dihedral angles.

The C-C bonds within the butyric acid backbone.

The C-O bond of the hydroxyl group.

The C-C bond connecting the p-tolyl ring to the chiral center.

A detailed PES mapping would reveal the global minimum energy conformation, representing the most stable structure, as well as other local minima corresponding to other accessible conformers. eurjchem.com The energy differences between these conformers and the transition state barriers separating them provide insight into the molecule's flexibility and the relative populations of each conformer at a given temperature. The analysis would likely show that conformations stabilized by intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen of the carboxylic acid are particularly low in energy.

Table 2: Hypothetical Relative Energies of Key Conformers of this compound

This table presents a hypothetical outcome of a conformational analysis, illustrating how different spatial arrangements would relate in terms of stability. The energies are relative to the most stable conformer (Global Minimum).

Conformer IDDihedral Angle τ(C-C-C-C)Dihedral Angle τ(C-C-C-O)Key FeaturesRelative Energy (kcal/mol)
Conf-1 ~180° (anti)~60° (gauche)Extended chain, potential intramolecular H-bond. (Global Minimum) 0.00
Conf-2 ~60° (gauche)~180° (anti)Folded chain conformation.+1.25
Conf-3 ~180° (anti)~-60° (gauche)Extended chain, different hydroxyl orientation.+0.80
Conf-4 ~-60° (gauche)~60° (gauche)Folded chain conformation.+1.30

Enzymatic and Biocatalytic Transformations Involving 4 Hydroxy 4 P Tolyl Butyric Acid

Biocatalytic Routes for the Synthesis of Chiral 4-Hydroxy-4-p-tolyl-butyric Acid Analogues

Biocatalytic methods offer powerful alternatives to traditional chemical synthesis for producing enantiomerically pure compounds. For analogues of this compound, two primary strategies are employed: the resolution of a racemic mixture and the direct asymmetric synthesis from a prochiral starting material.

Kinetic resolution is a widely used technique where an enzyme selectively catalyzes the transformation of one enantiomer from a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate from the product. osti.govnih.gov This process relies on the differential reaction rates of the two enantiomers with the enzyme. osti.gov The maximum theoretical yield for a single enantiomer in a classic kinetic resolution is 50%. mdpi.com

Lipases are a common class of enzymes used for these resolutions due to their stability, broad substrate scope, and commercial availability. osti.govacs.org They can catalyze the enantioselective hydrolysis of racemic esters or the acylation of racemic alcohols. osti.gov For instance, the kinetic resolution of racemic 2-hydroxy-4-aryl-butanoic acids has been achieved through lipase-catalyzed acylation. wiley-vch.de Similarly, the resolution of racemic ethyl 2-hydroxy-4-phenylbutyrate, a close analogue, is well-documented using lipases like Lipase (B570770) AK or cross-linked enzyme aggregates of lipase from Thermomyces lanuginosus. researchgate.netresearchgate.net In these reactions, the lipase selectively acylates one enantiomer, leaving the other enantiomer as an unreacted alcohol.

Another approach involves the use of amidases. For example, penicillin amidase has been employed for the kinetic resolution of γ-aryl-β-aminobutyric acid derivatives. google.com In this process, the enzyme selectively hydrolyzes the (S)-enantiomer of a derivative, leaving the desired (R)-enantiomer unreacted and in high enantiomeric excess. google.com

Table 1: Examples of Enzyme-Mediated Kinetic Resolution for Analogues
Racemic SubstrateEnzymeReaction TypeKey FindingReference(s)
rac-2-Hydroxy-4-(4-halophenyl)-butanoic acidLipase Amano PSAcylationSuccessful resolution to obtain chiral hydroxy acids. wiley-vch.de
rac-Ethyl 2-hydroxy-4-phenylbutyrateLipase AKTransesterification(R)-enantiomer obtained with >99% enantiomeric excess (e.e.). researchgate.net
rac-γ-Aryl-β-aminobutyric acid derivativesPenicillin AmidaseHydrolysisSelective hydrolysis of the (S)-enantiomer, leaving the (R)-enantiomer. google.com
rac-Ethyl 2-hydroxy-4-phenylbutyrateTLL-CLEAsHydrolysis(R)-enantiomer isolated with 48% yield and >99% e.e. researchgate.net

Asymmetric biocatalysis allows for the theoretical 100% conversion of a prochiral substrate into a single enantiomeric product, overcoming the 50% yield limitation of kinetic resolution. almacgroup.com ω-Transaminases (ω-TAs) are particularly powerful enzymes for this purpose, catalyzing the asymmetric amination of prochiral ketones to produce chiral amines. nih.govnih.gov

The synthesis of (S)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride can be achieved using enzymatic methods. smolecule.com Research has demonstrated the enzymatic synthesis of 4-amino-4-(p-tolyl)butanoic acid from the corresponding keto-acid precursor, 4-oxo-4-(p-tolyl)butanoic acid, using an ω-transaminase. researchgate.net This reaction involves the transfer of an amino group from an amine donor, such as isopropylamine (B41738) or L-alanine, to the ketone substrate. mdpi.comnih.gov The use of ω-TAs is a hallmark of modern industrial biocatalysis for chiral amine production. nih.gov

Table 2: Asymmetric Synthesis of 4-Amino-4-(p-tolyl)butanoic Acid
SubstrateEnzymeAmine DonorProductKey DataReference(s)
4-Oxo-4-(p-tolyl)butanoic acidω-TransaminaseNot specified4-Amino-4-(p-tolyl)butanoic acid¹³C NMR (100 MHz, D₂O): δ 181.2, 139.9, 133.0, 130.0, 127.4, 55.1, 33.6, 30.2, 20.4 researchgate.net

Characterization of Enzyme Substrate Specificity and Selectivity

The utility of an enzyme in biocatalysis is defined by its substrate specificity and selectivity. Wild-type ω-transaminases often exhibit a preference for small, aliphatic ketones and amines, such as pyruvate (B1213749), and show limited activity towards bulkier substrates like aryl ketones. mdpi.comnih.gov This limited scope is a significant challenge when targeting the synthesis of analogues of this compound, which involve sterically demanding p-tolyl substituted ketones.

The active site of most ω-TAs is composed of two binding pockets: a large pocket that accommodates the carboxyl group and a small pocket that binds the side chain. nih.govasm.org This small pocket typically only accepts substituents up to the size of an ethyl group, which explains the low reactivity towards ketones with bulky aryl groups. nih.govasm.org However, exceptions exist, such as an (S)-selective ω-TA from Paracoccus denitrificans that can accommodate an n-butyl substituent. nih.gov

Enzyme inhibition by substrates or products can also limit process efficiency. For example, many ω-TAs are inhibited by the ketone products (e.g., acetophenone) or by the amine substrates themselves. nih.gov A notable exception is the ω-transaminase from Ochrobactrum anthropi, which shows a remarkable lack of both substrate and product inhibition, making it highly suitable for industrial processes involving high substrate concentrations. nih.gov The enantioselectivity of enzymes like lipases is also highly dependent on the substrate structure, including the nature of both the alcohol and acyl moieties. mdpi.com

Mechanistic Studies of Enzyme-Catalyzed Reactions (e.g., ω-transaminases)

Understanding the reaction mechanism of enzymes is crucial for their application and engineering. ω-Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that operate via a ping-pong bi-bi kinetic mechanism. mdpi.comnih.govengineering.org.cn

The catalytic cycle consists of two half-reactions:

First Half-Reaction : The amino group from an amine donor is transferred to the enzyme-bound PLP cofactor. This converts the PLP into its aminated form, pyridoxamine-5'-phosphate (PMP), and releases the corresponding ketone byproduct. mdpi.comnih.gov

Second Half-Reaction : The PMP intermediate then binds the ketone substrate (the amine acceptor). The amino group is transferred from the PMP to the ketone, forming the chiral amine product and regenerating the PLP cofactor for the next catalytic cycle. acs.orgnih.gov

This mechanism is central to the enzyme's ability to catalyze the reversible transfer of an amino group between a primary amine and a carbonyl compound. nih.gov The stereoselectivity of the reaction is determined by the specific orientation of the substrate within the enzyme's active site during the amino group transfer.

Protein Engineering Strategies for Enhancing Biocatalytic Efficiency and Stereoselectivity

Given the limitations of wild-type enzymes, protein engineering has become an indispensable tool for tailoring biocatalysts for industrial applications. nih.gov For ω-transaminases, the primary goals are to enhance activity and stereoselectivity towards non-natural, sterically bulky substrates like 4-oxo-4-(p-tolyl)butanoic acid, and to improve stability under process conditions. mdpi.commdpi.com

Key protein engineering strategies include:

Rational Design : This approach uses knowledge of the enzyme's three-dimensional structure and catalytic mechanism to predict beneficial mutations. almacgroup.com For ω-TAs, mutations are often targeted to the residues lining the large and small substrate-binding pockets to reduce steric hindrance and accommodate bulkier substrates. mdpi.comnih.gov For example, mutating bulky amino acid residues like tryptophan or tyrosine to smaller ones like alanine (B10760859) can expand the active site. mdpi.commdpi.com

Directed Evolution : This strategy involves creating large libraries of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with improved properties. acs.org This method does not require prior knowledge of the enzyme's structure. The development of an (R)-selective ω-TA for the industrial synthesis of sitagliptin (B1680988) is a landmark example of directed evolution, resulting in a variant with 27 mutations that could process a bulky ketone substrate with high efficiency and enantioselectivity. nih.govmdpi.com

Computational Redesign : Computational methods and algorithms are used to model substrate binding and predict mutations that will improve enzyme performance. acs.org This can involve modeling reaction intermediates within the active site to guide the design of variants with enhanced activity. acs.org

Table 3: Protein Engineering Strategies for ω-Transaminases
StrategyTarget Enzyme (Example)Modification (Example)ImprovementReference(s)
Rational Designω-TA from Vibrio fluvialis (VfTA)W57F, R88H, V153S, etc.>1716-fold increased activity for bulky 2-acetylbiphenyl. mdpi.comalmacgroup.com
Directed Evolutionω-TA from Arthrobacter sp.11 rounds of evolution (27 mutations)Enabled synthesis of Sitagliptin from a bulky ketone with >99.95% e.e. nih.govmdpi.com
Alanine Scanningω-TA from Ochrobactrum anthropi (OaTA)L57A mutation in the large pocketAltered binding orientation, allowing acceptance of bulkier keto acids. mdpi.comasm.org
Computational Redesignω-TA from Pseudomonas jessenii (PjTA)Design of variants with expanded substrate acceptance for bulky ketones.Strategy to improve activity for non-accepted bulky ketone substrates. acs.org

Development of Enzymatic Cascades for Multi-Step Syntheses

Enzymatic cascades, where multiple enzymatic reactions are performed sequentially in a single pot, mimic natural metabolic pathways and offer significant advantages in terms of process efficiency, reduced waste, and the ability to overcome unfavorable thermodynamic equilibria. researchgate.netfkit.hr

For the synthesis of analogues of this compound, several cascade strategies are conceivable:

Transaminase-Dehydrogenase Cascades : A common challenge in ω-transaminase reactions is the unfavorable equilibrium. This can be addressed by coupling the transaminase with a dehydrogenase. For example, an alcohol dehydrogenase can be used to convert a co-product like acetone (B3395972) (from isopropylamine donor) back to isopropanol, or a lactate (B86563) dehydrogenase can remove the pyruvate co-product (from alanine donor). mdpi.com This continuous removal of a product shifts the equilibrium towards the formation of the desired chiral amine. almacgroup.com

Aldolase-Transaminase Cascades : To build the carbon backbone and introduce the amine functionality in one pot, aldolases can be combined with transaminases. For instance, a class II pyruvate aldolase (B8822740) can catalyze the C-C bond formation between an aldehyde and pyruvate, followed by stereoselective transamination of the resulting keto acid to form a chiral amino acid. acs.org A similar concept could be applied to synthesize γ-amino acid precursors.

Redox-Neutral Cascades : Artificial cascades can be designed to be redox-neutral, where one enzymatic step generates a cofactor that is consumed in a subsequent step, eliminating the need for an external cofactor regeneration system. mdpi.com For example, the oxidation of an alcohol to a ketone by an alcohol dehydrogenase (producing NADH) can be coupled with the reductive amination of that ketone by an amine dehydrogenase (consuming NADH). mdpi.comnih.gov

These multi-enzyme systems represent a sophisticated approach to synthetic biocatalysis, enabling the efficient construction of complex chiral molecules from simple, inexpensive starting materials. researchgate.netscispace.com

Advanced Analytical Methodologies for 4 Hydroxy 4 P Tolyl Butyric Acid Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the separation and purity assessment of 4-Hydroxy-4-p-tolyl-butyric acid. This is due to its capability to resolve complex mixtures and isolate the compound of interest with high purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. However, this compound, with its polar carboxylic acid and hydroxyl functional groups, is not inherently volatile. Therefore, its analysis by GC-MS necessitates a derivatization step to convert it into a more volatile and thermally stable form. This process involves chemically modifying the analyte to decrease its polarity. aocs.org

Common derivatization strategies for organic acids include esterification to form methyl esters or silylation to create trimethylsilyl (B98337) (TMSi) derivatives. elsevierpure.com For instance, reacting the compound with an agent like diazomethane (B1218177) or an alcohol in the presence of an acid catalyst would yield the corresponding ester. aocs.org Alternatively, silylating agents can be used to replace the active hydrogens on the hydroxyl and carboxylic acid groups with a TMS group. elsevierpure.com

Once derivatized, the sample is introduced into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. nih.govrsc.org The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique mass spectrum that allows for definitive identification and quantification. elsevierpure.comnih.gov The retention time from the GC and the fragmentation pattern from the MS together provide high confidence in the identification of the derivatized compound. ijpsonline.com

Table 1: GC-MS Analysis Parameters for Organic Acid Derivatives

ParameterDescriptionRelevance for this compound
Derivatization AgentReagent used to increase volatility (e.g., Trimethylsilyl (TMS) agents, Diazomethane). elsevierpure.comEssential to convert the non-volatile acid into a form suitable for GC analysis.
GC ColumnTypically a fused silica (B1680970) capillary column with a non-polar or semi-polar stationary phase (e.g., Optima-5MS). nih.govrsc.orgSeparates the derivatized compound from other components in the sample mixture.
Injector TemperatureSet high enough to ensure complete vaporization of the derivative without causing thermal degradation (e.g., 200-250 °C). nih.govCrucial for efficient sample introduction onto the column.
Ionization ModeElectron Ionization (EI) is most common for GC-MS applications. nist.govProvides reproducible fragmentation patterns for library matching and structural elucidation.
DetectorMass spectrometer operating in scan or selected ion monitoring (SIM) mode.Allows for identification based on mass spectrum and sensitive quantification. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Compounds

For non-volatile compounds like this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is an exceptionally suitable analytical technique. unimi.itscience.gov It allows for the analysis of the compound in its native form, circumventing the need for derivatization that is required for GC-MS. nih.gov This simplifies sample preparation and avoids potential issues associated with incomplete derivatization reactions or the stability of the derivatives.

In LC-MS, the sample is dissolved in a suitable solvent and injected into a high-performance liquid chromatography (HPLC) system. The separation occurs in a column packed with a stationary phase (commonly C18 for reversed-phase chromatography) based on the compound's affinity for the stationary phase versus the mobile phase. mdpi.comsemanticscholar.org The separated compound then flows into the mass spectrometer's ion source, typically an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, which generates ions in the gas phase. unimi.itnih.gov These ions are then analyzed by the mass spectrometer to provide molecular weight and structural information. LC-MS methods are known for their outstanding sensitivity and specificity. nih.gov

A study on the closely related compound, 4-hydroxy-4-(3-pyridyl)butanoic acid, successfully utilized a liquid chromatography-atmospheric pressure chemical ionization-tandem mass spectrometry (LC-APCI-MS/MS) method for its quantification in biological samples, highlighting the applicability of this approach. nih.gov

Chiral Chromatography for Enantiomeric Excess Determination

This compound possesses a chiral center at the carbon atom bearing the hydroxyl group, meaning it can exist as two non-superimposable mirror images, or enantiomers. Since enantiomers often exhibit different biological activities, determining the enantiomeric excess (ee), which measures the purity of one enantiomer in a mixture, is critical. polyu.edu.hk

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and powerful technique for separating enantiomers. phenomenex.com These specialized columns create a chiral environment where the two enantiomers interact differently, leading to different retention times and thus their separation. windows.net

For the analysis of hydroxy acids, Pirkle-type columns or polysaccharide-based columns (e.g., Chiralcel OD-H, OB-H, AD-H) are frequently employed. phenomenex.comru.nlwiley-vch.de The choice of the mobile phase, often a mixture of hexane (B92381) and an alcohol like 2-propanol with a small amount of acid, is optimized to achieve baseline separation of the enantiomers. ru.nlwiley-vch.de Detection is typically performed using a UV detector, as the p-tolyl group in the molecule acts as a chromophore. wiley-vch.de The enantiomeric excess can then be calculated from the relative peak areas of the two enantiomers. polyu.edu.hkwiley-vch.de In some cases, the carboxylic acid is converted to its methyl ester prior to HPLC analysis to improve separation. wiley-vch.de

Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive characterization of this compound. While GC-MS and LC-MS are the primary examples, more advanced configurations offer deeper insights.

Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), provides an additional layer of structural confirmation. science.gov In this technique, ions of the parent molecule are selected and fragmented, and the resulting product ions are analyzed. This fragmentation pattern is highly specific to the molecule's structure, enhancing identification confidence. An LC-MS/MS method was developed for the quantification of the enantiomers of the related 4-hydroxy-4-(3-pyridyl)butanoic acid after derivatization. nih.gov

Furthermore, the use of high-resolution mass spectrometry (HRMS), such as in LC-QTOF/MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry), offers a major advantage. nih.govscispace.com HRMS provides highly accurate mass measurements, which allows for the determination of the elemental formula of the compound and its metabolites, enabling unambiguous identification and reducing the possibility of false positives. nih.govscispace.com

Spectroscopic Quantification and Purity Analysis

Spectroscopic methods are vital for both the quantification and purity analysis of this compound. Ultraviolet-Visible (UV-Vis) spectroscopy can be used for quantification, leveraging the UV absorbance of the aromatic p-tolyl group. This is commonly performed in conjunction with HPLC (HPLC-UV), where the absorbance is measured as the compound elutes from the column, allowing for quantification based on a calibration curve. wiley-vch.de

Infrared (IR) spectroscopy is useful for confirming the presence of key functional groups, such as the O-H stretch of the hydroxyl and carboxylic acid groups, and the C=O stretch of the carboxylic acid, thus providing information about the compound's identity and purity. nist.gov

While spectroscopic methods provide valuable information, quantification is often most accurately achieved through chromatographic techniques like GC-MS and LC-MS, where the detector response is directly proportional to the amount of the analyte. ijpsonline.comnih.govijcrr.com Purity is assessed by the absence of extraneous peaks in the chromatogram.

Development of High-Throughput Analytical Platforms for Research Applications

The development of high-throughput analytical platforms is crucial for accelerating research involving this compound, particularly in fields like metabolomics or combinatorial chemistry. LC-MS/MS techniques are particularly amenable to high-throughput applications due to their speed, sensitivity, and specificity. nih.gov

Automated sample preparation systems can be integrated with fast LC-MS/MS methods to analyze a large number of samples rapidly. Such platforms can be used for screening patient samples for organic acids to diagnose inborn errors of metabolism or for screening the products of enantioselective catalytic reactions to quickly determine enantiomeric excess. nih.govpolyu.edu.hk The ability to rapidly quantify the target compound and its enantiomers makes these platforms invaluable for large-scale studies. nih.govpolyu.edu.hk

Table 2: High-Throughput Analysis Applications

Research ApplicationAnalytical PlatformKey Advantage
Metabolic ScreeningAutomated LC-QTOF/MS or LC-MS/MS. nih.govFast and accurate quantification of multiple organic acids in biological samples. nih.gov
Enantioselective Catalyst ScreeningChiral HPLC or Chiral GC coupled with MS. polyu.edu.hkRapid determination of enantiomeric excess for many reaction products simultaneously. polyu.edu.hk
Pharmacokinetic StudiesUPLC-MS/MS. science.govRapid and sensitive analysis of drug concentration in plasma samples over time. science.gov

Strategic Research Applications of 4 Hydroxy 4 P Tolyl Butyric Acid in Chemical Sciences

Building Block for the Synthesis of Complex Organic Molecules

4-Hydroxy-4-p-tolyl-butyric acid serves as a valuable building block in the synthesis of more complex organic molecules due to its bifunctional nature, containing both a hydroxyl and a carboxylic acid group. This allows for a variety of chemical transformations. The carboxylic acid moiety can undergo esterification or amidation, while the hydroxyl group can be involved in reactions such as oxidation or etherification.

One notable application is in the construction of heterocyclic systems. For instance, the intramolecular cyclization of this compound or its derivatives can lead to the formation of γ-butyrolactones, a common motif in many natural products and biologically active compounds. The specific conditions of the cyclization reaction, such as the choice of acid or base catalyst, can influence the yield and purity of the resulting lactone.

Furthermore, the aromatic p-tolyl group provides a site for electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups onto the benzene (B151609) ring. This expands the synthetic utility of the molecule, enabling the creation of a diverse range of substituted aromatic compounds. The interplay between the hydroxyl, carboxylic acid, and aromatic functionalities makes this compound a versatile starting material for the synthesis of intricate molecular architectures.

Precursor in the Development of Other Chemical Intermediates

This compound is a key precursor in the synthesis of various chemical intermediates that are themselves used in more extensive synthetic pathways.

A primary transformation is the oxidation of the secondary alcohol to a ketone, yielding 4-oxo-4-(p-tolyl)butanoic acid. bldpharm.com This keto-acid is a significant intermediate, as the ketone functionality can undergo a wide array of reactions, including reductive amination, Wittig reactions, and aldol (B89426) condensations. bldpharm.com These reactions open up pathways to a multitude of other compounds. For example, 4-oxo-4-(p-tolyl)butanoic acid can be a starting material for the synthesis of various heterocyclic compounds, such as pyridazinones and pyrazolones, which are known to exhibit a range of biological activities. bldpharm.com

The carboxylic acid group of this compound can also be reduced to a primary alcohol, affording a diol. This diol can then be used in polymerization reactions or as a precursor for the synthesis of other bifunctional molecules. The ability to selectively modify either the hydroxyl or the carboxylic acid group, or both, provides chemists with a versatile platform for generating a library of chemical intermediates with tailored properties for specific applications in drug discovery and materials science. google.com

Probing Reaction Mechanisms and Stereochemical Outcomes in Organic Reactions

The structure of this compound, with its chiral center at the carbon bearing the hydroxyl group, makes it a useful tool for investigating reaction mechanisms and stereochemical outcomes in organic reactions. The presence of this stereocenter allows for the study of stereoselective and stereospecific reactions.

For example, when this compound is used as a substrate in a reaction that proceeds via a carbocation intermediate at the chiral center, the stereochemical outcome (retention, inversion, or racemization) can provide valuable insights into the reaction mechanism. The nature of the solvent, temperature, and any catalysts used can influence the stereochemical course of the reaction, and by analyzing the product distribution, chemists can deduce the mechanistic pathway.

Furthermore, the molecule can be used to probe the stereoselectivity of enzymatic reactions. By subjecting racemic this compound to an enzymatic transformation, the ability of the enzyme to selectively act on one enantiomer over the other can be assessed. This is crucial in the development of biocatalytic methods for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. The analysis of the enantiomeric excess of the product or the unreacted starting material provides a quantitative measure of the enzyme's stereoselectivity. acs.org

Contribution to the Understanding of Structure-Reactivity Relationships in Aromatic Carboxylic Acids

This compound serves as an excellent model compound for studying structure-reactivity relationships in aromatic carboxylic acids. The molecule contains three key structural features that influence its reactivity: the carboxylic acid group, the hydroxyl group, and the p-tolyl group.

The electronic properties of the p-tolyl group, with its electron-donating methyl substituent, influence the acidity of the carboxylic acid and the reactivity of the aromatic ring towards electrophilic substitution. By comparing the reactivity of this compound with that of its unsubstituted analog (4-hydroxy-4-phenyl-butyric acid) or analogs with different substituents on the aromatic ring, a deeper understanding of the electronic effects on reaction rates and equilibria can be gained.

The presence of the hydroxyl group in the γ-position relative to the carboxylic acid introduces the possibility of intramolecular interactions, such as hydrogen bonding. This can affect the conformation of the molecule and, consequently, its reactivity. For instance, intramolecular hydrogen bonding between the hydroxyl and carboxyl groups can influence the acidity of the carboxylic acid and the ease of lactonization. Spectroscopic techniques, such as NMR and IR spectroscopy, can be employed to study these intramolecular interactions and correlate them with the observed chemical reactivity. These studies contribute to the broader understanding of how the spatial arrangement of functional groups within a molecule governs its chemical behavior.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.